molecular formula C18H13Cl2N3O2 B5621733 N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5621733
M. Wt: 374.2 g/mol
InChI Key: IETZFBGDVXLFSJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic molecule featuring specific functional groups that define its reactivity and properties. Its structure includes acetamide, chlorophenyl, and pyridazinyl moieties, indicating potential biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, focusing on building the core structure while introducing chlorophenyl and pyridazinyl groups in a controlled manner. For example, Mahmoud Arafat et al. (2022) describe the synthesis of novel derivatives through interactions between specific reagents and N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, highlighting the synthetic strategies employed to construct complex molecules similar to our compound of interest (Mahmoud Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been elucidated using techniques such as X-ray crystallography. For instance, B. Narayana et al. (2016) and K. Saravanan et al. (2016) report on the crystal structures of similar compounds, revealing the arrangement of atoms and the intermolecular interactions that stabilize their structures (B. Narayana et al., 2016); (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the acetamide group is known for its reactivity towards nucleophilic substitution, while the chlorophenyl groups may undergo electrophilic aromatic substitution. These reactions are crucial for modifying the compound or for its interactions with biological targets.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of chemical compounds in different environments. The crystalline structure analysis by Narayana et al. (2016) provides insights into how intermolecular forces influence the compound's physical state and solubility (B. Narayana et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-3-1-12(2-4-13)16-9-10-18(25)23(22-16)11-17(24)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETZFBGDVXLFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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